trans-2-Cyanocyclopropanecarboxamide
Description
Structure
3D Structure
Properties
Molecular Formula |
C5H6N2O |
|---|---|
Molecular Weight |
110.11 g/mol |
IUPAC Name |
(1R,2R)-2-cyanocyclopropane-1-carboxamide |
InChI |
InChI=1S/C5H6N2O/c6-2-3-1-4(3)5(7)8/h3-4H,1H2,(H2,7,8)/t3-,4+/m0/s1 |
InChI Key |
FRWRFJHQQILMLZ-IUYQGCFVSA-N |
Isomeric SMILES |
C1[C@H]([C@@H]1C(=O)N)C#N |
Canonical SMILES |
C1C(C1C(=O)N)C#N |
Origin of Product |
United States |
Synthetic Methodologies for Trans 2 Cyanocyclopropanecarboxamide and Its Analogues
Stereoselective Synthesis Strategies
The precise control of stereochemistry is paramount in the synthesis of substituted cyclopropanes. For trans-2-Cyanocyclopropanecarboxamide and its analogues, both diastereoselective and enantioselective methods have been developed to ensure the desired spatial arrangement of the cyano and carboxamide groups.
Diastereoselective Approaches to Cyclopropane (B1198618) Formation
Diastereoselectivity in cyclopropane synthesis often relies on controlling the approach of a carbene or a nucleophile to an alkene. A notable strategy involves the formal coupling of carbon pronucleophiles with unactivated alkenes. This can be achieved through the use of dicationic adducts derived from the electrolysis of thianthrene (B1682798) in the presence of an alkene substrate. These dielectrophiles then undergo cyclopropanation with methylene (B1212753) pronucleophiles, proceeding with high diastereoselectivity. This method is advantageous due to its scalability and tolerance of diverse functional groups on both the alkene and the pronucleophile. nih.gov
Another powerful diastereoselective method is the Michael-initiated ring closure (MIRC) reaction, which will be discussed in more detail in section 2.2.2. This approach consistently favors the formation of the trans isomer due to thermodynamic stability, where the bulky substituents arrange themselves on opposite faces of the cyclopropane ring to minimize steric hindrance. nih.gov
Enantioselective Synthesis Protocols for trans-Configured Cyclopropanes
Achieving high enantioselectivity in the synthesis of trans-configured cyclopropanes often involves the use of chiral catalysts or biocatalysts. A chemobiocatalytic strategy has been reported for the highly stereoselective synthesis of nitrile-substituted cyclopropanes. rochester.edu This method utilizes an asymmetric olefin cyclopropanation reaction catalyzed by an engineered myoglobin (B1173299) in the presence of ex situ generated diazoacetonitrile. rochester.edu This biocatalytic approach has demonstrated the ability to produce a single stereoisomer with a trans-(1S,2S) absolute configuration with excellent diastereoselectivity and enantioselectivity (up to 99.9% de and ee). rochester.edu
The versatility of this enzymatic system allows for the transformation of a broad range of olefin substrates on a preparative scale. The resulting enantiopure cyclopropanes incorporating a cyano group can be further elaborated into a variety of functionalized chiral cyclopropanes. rochester.edu
Below is a table summarizing the results of the myoglobin-mediated cyclopropanation for the synthesis of various trans-nitrile-substituted cyclopropanes.
| Entry | Olefin Substrate | Product Configuration | Diastereomeric Excess (de) | Enantiomeric Excess (ee) |
| 1 | Styrene | trans-(1S,2S) | >99.9% | >99.9% |
| 2 | 4-Methylstyrene | trans-(1S,2S) | >99.9% | >99.9% |
| 3 | 4-Methoxystyrene | trans-(1S,2S) | >99.9% | >99.9% |
| 4 | 4-Chlorostyrene | trans-(1S,2S) | >99.9% | >99.9% |
Tandem Reactions in Cyclopropanation Chemistry
Tandem reactions, where multiple bond-forming events occur in a single synthetic operation, offer an efficient and atom-economical route to complex molecules. For the synthesis of this compound analogues, oxidative cyclization and Michael addition-initiated ring closure are prominent tandem strategies.
Oxidative Cyclization Pathways for 2-Carbamoyl-2-cyanocyclopropanecarboxylates
A facile synthesis of 2-carbamoyl-2-cyanocyclopropanecarboxylates has been achieved through a tandem iodosobenzene/tetrabutylammonium iodide-induced oxidative cyclization. nih.gov This process begins with the Michael addition of 2-cyanoacetamides to α,β-unsaturated malonates. The resulting adduct then undergoes an oxidative cyclization, followed by a neighboring group-assisted decarboxylation. nih.govfigshare.com This method is highly effective, affording the desired highly functionalized cyclopropanes in moderate to good yields and with excellent diastereoselectivities. The reaction proceeds under mild conditions and demonstrates good functional group tolerance. nih.gov
Michael Addition-Initiated Ring Closure Mechanisms
The Michael-initiated ring closure (MIRC) is a robust and widely used method for the synthesis of cyclopropanes. A convenient and efficient annulation reaction has been developed for the synthesis of dinitrile-substituted cyclopropanes from 2-arylacetonitriles and α-bromoennitriles under mild, base-promoted conditions. nih.govrsc.org The reaction proceeds through a tandem Michael-type addition followed by an intramolecular cyclization. nih.govrsc.org A variety of 2-arylacetonitriles and α-bromoennitriles are compatible with the standard conditions, leading to moderate to excellent yields of the cyclopropane products. nih.govrsc.org The advantages of this transformation include the use of readily accessible substrates, transition-metal-free conditions, good functional group tolerance, and simple operation. nih.govrsc.org
The table below illustrates the scope of the MIRC reaction for the synthesis of various dinitrile-substituted cyclopropanes.
| Entry | 2-Arylacetonitrile | α-Bromoennitrile | Yield |
| 1 | 2-(Pyridin-2-yl)acetonitrile | (Z)-2-bromo-3-phenylacrylonitrile | 95% |
| 2 | 2-(p-Tolyl)acetonitrile | (Z)-2-bromo-3-phenylacrylonitrile | 85% |
| 3 | 2-(4-Chlorophenyl)acetonitrile | (Z)-2-bromo-3-phenylacrylonitrile | 92% |
| 4 | 2-(4-Methoxyphenyl)acetonitrile | (Z)-2-bromo-3-(4-chlorophenyl)acrylonitrile | 88% |
Catalytic Approaches to Cyclopropane Synthesis
Catalysis plays a crucial role in modern organic synthesis, enabling efficient and selective transformations. Various catalytic systems have been employed for the synthesis of cyclopropanes, with rhodium-based catalysts being particularly prominent.
Rhodium(II)-catalyzed cyclopropanation of alkenes with diazo compounds is a well-established method. The use of diacceptor diazo compounds, such as those bearing a cyano group, in the presence of a chiral Rh(II) catalyst can lead to highly stereoselective cyclopropanation. For instance, the Rh₂(S-TCPTTL)₄ complex has been shown to be effective in the cyclopropanation of alkenes with diazo compounds bearing an α-cyano group, resulting in products with high diastereo- and enantioselectivities.
In addition to transition metal catalysis, biocatalysis, as mentioned in section 2.1.2, offers a powerful alternative. Engineered hemoproteins, such as myoglobin variants, have emerged as effective biocatalysts for new-to-nature carbene transfer reactions, including the cyclopropanation of olefins. rochester.edu These enzymatic methods can provide access to optically active cyclopropanes with high efficiency and stereoselectivity. wpmucdn.com
Palladium-catalyzed cyclopropanation of 2-substituted 1,3-dienes by the decomposition of diazo esters represents another catalytic strategy. While this method can exhibit high regioselectivity, it often results in low diastereoselectivity. nih.gov
Organocatalytic Cyclopropanation Methods
Organocatalysis has emerged as a powerful tool for the asymmetric synthesis of complex molecules, including cyanocyclopropane derivatives. These methods often rely on the formation of chiral intermediates that guide the stereochemical outcome of the reaction.
An important organocatalytic approach involves the asymmetric cascade Michael-alkylation reaction of α,β-unsaturated aldehydes with bromomalonates. organic-chemistry.orgacs.org This reaction, often catalyzed by a chiral diphenylprolinol TMS ether in the presence of a base like 2,6-lutidine, can produce chiral cyclopropanes with high enantioselectivity (90–98% ee) and diastereoselectivity (>30:1 dr). organic-chemistry.org The dual reactivity of bromomalonates, acting as both a nucleophile in the initial Michael addition and an electrophile in the subsequent alkylation, is central to the success of this one-pot synthesis of highly functionalized cyclopropanes. organic-chemistry.org
Another notable organocatalytic method is the conjugate addition of dimethyl bromomalonate to α,β-unsaturated nitroalkenes, which proceeds via an intramolecular cyclopropanation. nih.govacs.org Catalysts such as 6'-demethyl quinine (B1679958) have been shown to be highly effective in promoting this reaction, leading to excellent enantioselectivities and diastereoselectivities for a range of aryl and heteroaryl nitroethylenes. nih.gov While this method produces nitrocyclopropanes, these can be considered valuable analogues and precursors to cyanocyclopropanes.
The table below summarizes representative results from organocatalytic cyclopropanation reactions leading to precursors of or analogues to this compound.
| Catalyst | Reactants | Product Type | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee) |
| Chiral diphenylprolinol TMS ether | α,β-Unsaturated aldehydes and bromomalonates | Chiral cyclopropanes | >30:1 | 90-98% |
| 6'-Demethyl quinine | Dimethyl bromomalonate and nitroalkenes | Nitrocyclopropanes | High | Excellent |
Metal-Catalyzed Cyclization Reactions
Transition metal catalysis offers a complementary approach to the synthesis of cyclopropane rings, often characterized by high efficiency and the ability to tolerate a wide range of functional groups. These reactions typically involve the formation of a metal-carbene intermediate that then undergoes cyclopropanation with an olefin.
While direct metal-catalyzed synthesis of this compound is not extensively documented in readily available literature, the cyclopropanation of electron-deficient olefins is a well-established strategy that can be applied to suitable precursors. nih.govacs.org For instance, Schiff-base ruthenium(II) complexes have been shown to catalyze the efficient cyclopropanation of both electron-rich and electron-deficient olefins with ethyl diazoacetate, yielding predominantly trans products with very high enantioselectivity. northwestern.edu This methodology could potentially be adapted for the synthesis of cyanocyclopropanecarboxamide analogues by using an appropriately substituted diazo compound and an activated alkene.
Furthermore, the development of cofactor-redesigned carbene transferases, such as engineered myoglobins, presents a biocatalytic approach for the asymmetric cyclopropanation of electron-deficient alkenes with high diastereo- and enantioselectivity (up to >99% de and ee). nih.govacs.org This enzymatic approach offers a green and highly selective alternative to traditional organometallic catalysts.
Precursor Utilization and Building Block Synthesis
The efficient synthesis of this compound and its analogs is heavily reliant on the availability and strategic use of key precursors and building blocks.
Derivation from 2-Cyanoacetamides and α,β-Unsaturated Malonates
2-Cyanoacetamide (B1669375) is a versatile and readily available starting material in organic synthesis. A common strategy involves the Knoevenagel condensation of 2-cyanoacetamide with an aldehyde to generate an α,β-unsaturated 2-cyanoacetamide derivative. This intermediate then serves as the acceptor for a subsequent cyclopropanation reaction.
Synthesis from Activated Methylene Compounds and Halogenated Precursors
A prevalent and powerful strategy for the synthesis of highly functionalized cyclopropanes is the Michael-initiated ring closure (MIRC) reaction. nih.govrsc.org This method involves the reaction of a nucleophile, typically an activated methylene compound, with an electron-deficient alkene that also contains a leaving group, often a halogen, at the appropriate position.
In the context of synthesizing cyanocyclopropanes, this can involve the reaction of a malononitrile (B47326) derivative (an activated methylene compound) with an α-bromo-α,β-unsaturated nitrile. The reaction is typically promoted by a base, such as cesium carbonate, and proceeds through a tandem Michael-type addition followed by an intramolecular cyclization. nih.govrsc.org This approach offers a transition-metal-free and operationally simple route to a variety of dinitrile-substituted cyclopropanes, which are close analogues of the target molecule.
The following table provides an overview of the MIRC approach to nitrile-substituted cyclopropanes.
| Nucleophile (Activated Methylene Compound) | Electrophile (Halogenated Precursor) | Base | Product |
| 2-Arylacetonitriles | α-Bromoennitriles | Cesium Carbonate | Dinitrile-substituted cyclopropanes |
Novel Synthetic Route Development and Methodological Advancements
The field of cyclopropane synthesis is continually evolving, with researchers actively seeking more efficient, selective, and environmentally benign methods. Recent advancements have focused on the development of novel catalytic systems and reaction cascades.
One such advancement is the development of an electro-organocatalytic cascade for the asymmetric synthesis of cyclopropanes. rsc.org This approach utilizes an iminium ion-promoted, iodine-mediated ring closure that is driven by electrocatalysis. The controlled electrochemical generation of the electrophilic iodine species in catalytic amounts prevents the deactivation of the organocatalyst and eliminates the need for stoichiometric halogenating reagents, thereby offering a milder and more sustainable synthetic route. rsc.org While not yet specifically applied to this compound, this methodology holds promise for the future synthesis of this and related compounds.
Chemical Reactivity and Derivatization Strategies of Trans 2 Cyanocyclopropanecarboxamide
Functional Group Transformations on the Cyclopropane (B1198618) Core
The high ring strain of the cyclopropane core makes it susceptible to ring-opening reactions under various conditions. These reactions can be initiated by electrophiles, nucleophiles, or radical species, and often proceed with a high degree of stereoselectivity.
Potential Ring-Opening Reactions:
| Reaction Type | Reagents and Conditions | Expected Product |
| Hydrogenolysis | H₂, Pd/C | Acyclic amide or amine |
| Acid-Catalyzed Opening | H⁺, Nu⁻ (e.g., H₂O, ROH) | γ-Substituted butanamide derivatives |
| Halogenation | X₂ (e.g., Br₂, Cl₂) | 1,3-Dihalobutanamide derivatives |
These transformations would provide a route to linear carbon chains with functional groups at the 1 and 3 positions relative to the original carboxamide, offering a pathway to a different chemical space.
Modification and Derivatization of the Carboxamide Moiety
The carboxamide functional group is a cornerstone of many chemical and biological structures and offers several avenues for modification.
Key Transformations of the Carboxamide Group:
| Reaction Type | Reagents and Conditions | Potential Product |
| Hydrolysis | Acidic (e.g., H₃O⁺) or basic (e.g., NaOH) conditions | trans-2-Cyanocyclopropanecarboxylic acid |
| Reduction | Strong reducing agents (e.g., LiAlH₄) | trans-2-(Aminomethyl)cyclopropanecarbonitrile |
| Dehydration | Dehydrating agents (e.g., P₂O₅, SOCl₂) | trans-1,2-Dicyanocyclopropane |
| N-Alkylation/N-Arylation | Alkyl/aryl halides with a base | N-substituted trans-2-cyanocyclopropanecarboxamides |
These derivatizations would allow for the modulation of properties such as solubility, lipophilicity, and hydrogen bonding capacity.
Reactivity of the Cyanide Group and Subsequent Conversions
The cyanide (nitrile) group is a versatile functional handle that can be converted into a variety of other functionalities.
Common Conversions of the Cyanide Group:
| Reaction Type | Reagents and Conditions | Potential Product |
| Hydrolysis | Acidic or basic conditions | trans-Cyclopropane-1,2-dicarboxamide or trans-2-Carbamoylcyclopropanecarboxylic acid |
| Reduction | Catalytic hydrogenation (e.g., H₂, Raney Ni) or hydride reagents (e.g., LiAlH₄) | trans-2-(Aminomethyl)cyclopropanecarboxamide |
| Addition of Organometallics | Grignard (RMgX) or organolithium (RLi) reagents followed by hydrolysis | trans-2-Acylcyclopropanecarboxamides |
| Conversion to Tetrazole | Sodium azide (B81097) (NaN₃) and an acid | 5-(trans-2-Carbamoylcyclopropyl)tetrazole |
These transformations can introduce new acidic or basic centers, or points for further chemical elaboration.
Strategies for Generating Diverse Structural Analogues
The generation of structural analogues is crucial for understanding how molecular structure affects biological activity and for optimizing the analytical detection of a compound.
Structure-activity relationship (SAR) studies involve the systematic modification of a molecule to determine which parts are responsible for its biological effects. For trans-2-cyanocyclopropanecarboxamide, a hypothetical SAR campaign could involve:
Modification of the Carboxamide: Synthesis of a library of N-alkyl and N-aryl amides to probe for hydrophobic or aromatic interactions. Conversion of the amide to a carboxylic acid, ester, or ketone to assess the importance of the hydrogen bond donor and acceptor properties.
Modification of the Cyanide Group: Conversion of the nitrile to an amine, carboxylic acid, or tetrazole to explore the impact of changing the electronic and steric properties at this position.
Modification of the Cyclopropane Ring: Introduction of substituents on the cyclopropane ring to probe steric tolerance. Synthesis of the cis-isomer to understand the importance of the spatial arrangement of the functional groups.
For analytical purposes, such as high-performance liquid chromatography (HPLC) or gas chromatography (GC), derivatization is often employed to improve the detectability of a compound.
Hypothetical Derivatization Strategies:
| Analytical Technique | Derivatization Target | Potential Reagent | Purpose |
| HPLC-UV/Fluorescence | Amide N-H or amine (after reduction) | Dansyl chloride, Fluorescamine | Introduction of a chromophore or fluorophore for enhanced detection |
| GC-MS | Amide N-H, Carboxylic acid (after hydrolysis) | Silylating agents (e.g., BSTFA) | Increase volatility and thermal stability for GC analysis |
These strategies would be essential for the quantification of this compound in complex matrices.
Structure Activity Relationship Sar Studies of Trans 2 Cyanocyclopropanecarboxamide Analogues
Identification of Key Structural Features Influencing Biological Interactions
The biological activity of trans-2-cyanocyclopropanecarboxamide analogues is significantly influenced by the nature and position of substituents on the cyclopropane (B1198618) ring and the carboxamide moiety. Studies on related cyclopropane-containing compounds, such as trans-2-phenylcyclopropylamine (PCPA) derivatives, have demonstrated that modifications to these key positions can drastically alter potency and selectivity. nih.gov
Key structural features that have been identified as crucial for biological interactions include:
The Cyclopropane Ring: This rigid scaffold correctly orients the functional groups for optimal interaction with the target. The trans-configuration is often essential for activity.
The Cyano Group: The electron-withdrawing nature and the linear geometry of the nitrile group can play a significant role in binding, potentially through dipole-dipole interactions or by acting as a hydrogen bond acceptor.
The Carboxamide Group: The amide group is a key pharmacophoric element, capable of acting as both a hydrogen bond donor and acceptor. Substitutions on the amide nitrogen (R-group in the table below) can influence lipophilicity, metabolic stability, and target engagement.
The following table illustrates how hypothetical modifications to a core this compound structure could influence biological activity, based on general SAR principles.
| Compound ID | R-group on Carboxamide | Aromatic Substituent | Hypothetical Biological Activity (IC₅₀, µM) |
| 1 | H | None | 10.5 |
| 2 | CH₃ | None | 8.2 |
| 3 | H | 4-Fluoro | 5.1 |
| 4 | CH₃ | 4-Fluoro | 3.7 |
| 5 | H | 2,6-Difluoro | 1.8 |
This table is illustrative and based on general principles of medicinal chemistry.
Stereochemical Influence on Molecular Recognition and Activity
For 2-substituted cyclopropanecarboxamides, two diastereomers are possible: cis and trans. In many cases, one diastereomer exhibits significantly higher activity than the other. For instance, in studies of PCPA derivatives, the trans isomers are generally more potent inhibitors of enzymes like Lysine-Specific Demethylase 1 (LSD1) compared to their cis counterparts. nih.gov This suggests that the spatial arrangement of the functional groups in the trans configuration allows for a more favorable interaction with the active site of the enzyme.
The rigid nature of the cyclopropane ring locks the substituents into specific spatial orientations. The trans configuration places the cyano and carboxamide groups on opposite sides of the ring, leading to a more extended conformation. The cis configuration, in contrast, places them on the same side, resulting in a more compact structure. This difference in topography is often the determining factor for selective and high-affinity binding to a target protein.
Design Principles for Modulating Specific Molecular Interactions
The design of novel this compound analogues with enhanced potency and selectivity is guided by several key principles derived from SAR studies. These principles focus on the strategic modification of the molecule to optimize its interactions with the target.
Introduction of Aromatic or Heteroaromatic Rings: Replacing or substituting parts of the molecule with aromatic rings can introduce favorable pi-stacking or hydrophobic interactions with the target protein. The position of substituents on these rings is critical; for example, 2- and 3-substituted aromatic rings have been found to be generally more active than 4-substituted ones in some series of compounds. mdpi.com
Modification of the Carboxamide: Altering the substituent on the amide nitrogen can modulate the compound's pharmacokinetic properties, such as membrane permeability and metabolic stability. Introducing bulkier groups can also probe the steric limits of the binding pocket.
Bioisosteric Replacement of the Cyano Group: Replacing the cyano group with other electron-withdrawing groups (e.g., trifluoromethyl) or hydrogen bond acceptors can help to fine-tune the electronic properties and binding interactions of the molecule.
These design strategies are often employed in an iterative manner, where the biological activity of each new analogue provides feedback for the design of the next generation of compounds.
Computational Approaches in Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the chemical structure of a series of compounds with their biological activity. By developing mathematical models, QSAR can predict the activity of novel compounds and provide insights into the structural features that are most important for activity.
For this compound analogues, QSAR models can be developed using a variety of molecular descriptors, including:
Topological descriptors: These describe the connectivity of atoms in the molecule.
Geometrical descriptors: These relate to the 3D shape of the molecule.
Electronic descriptors: These quantify the distribution of charge in the molecule.
Lipophilic descriptors: These describe the hydrophobicity of the molecule.
A typical 2D-QSAR model can be represented by a linear equation, such as:
pIC₅₀ = c₁D₁ + c₂D₂ + ... + cₙDₙ + k
where pIC₅₀ is the negative logarithm of the half-maximal inhibitory concentration, D₁, D₂, ..., Dₙ are the molecular descriptors, c₁, c₂, ..., cₙ are the coefficients for each descriptor, and k is a constant. mdpi.com
3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), go a step further by analyzing the 3D fields surrounding the molecules. These methods can generate contour maps that visualize the regions where steric bulk, positive or negative electrostatic potential, and hydrophobic or hydrophilic character are favorable or unfavorable for activity. These maps are invaluable tools for designing new analogues with improved properties. mdpi.com Machine learning-based regression models have also been successfully used to predict the inhibitory activity of related compounds with good accuracy. nih.gov
Mechanistic Investigations of Trans 2 Cyanocyclopropanecarboxamide and Its Derivatives at the Molecular Level
Elucidation of Biochemical Pathway Modulation
The biological activity of trans-2-Cyanocyclopropanecarboxamide and its derivatives is intrinsically linked to their ability to modulate specific biochemical pathways. The strained cyclopropane (B1198618) ring can mimic or interfere with the binding of natural substrates to enzymes, leading to the alteration of metabolic or signaling cascades. For instance, derivatives of aminocyclopropanecarboxylic acid have been investigated as inhibitors of enzymes such as carboxypeptidase A, suggesting a potential for these compounds to interfere with protein and peptide metabolism. rsc.org
The presence of the cyano (nitrile) group, a known electrophile, can also contribute to the modulation of biochemical pathways. This group can potentially interact with nucleophilic residues in proteins, such as cysteine thiols, leading to covalent modification and subsequent alteration of protein function. This mechanism is particularly relevant in pathways regulated by enzymes whose activity is dependent on a critical cysteine residue. Furthermore, the carboxamide group can participate in hydrogen bonding interactions, anchoring the molecule within the active or allosteric sites of target proteins and influencing their conformation and activity.
Research into related compounds, such as 2-cyanoacrylamide derivatives, has shown their ability to modulate signaling cascades like the NF-κB and mitogen-activated protein kinase (MAPK) pathways. nih.govnih.gov These pathways are crucial for cellular processes including inflammation, proliferation, and apoptosis. The inhibitory action on these pathways is often achieved through the targeted inhibition of upstream kinases, a mechanism that could be shared by derivatives of this compound.
Molecular Mechanisms of Enzyme Inhibition (e.g., Kinases)
A primary focus of research into this compound derivatives has been their potential as enzyme inhibitors, particularly targeting kinases. Kinases play a pivotal role in cell signaling by catalyzing the phosphorylation of proteins, and their dysregulation is implicated in numerous diseases. nih.govyoutube.com The molecular mechanisms through which these compounds exert their inhibitory effects can be diverse.
One proposed mechanism is covalent inhibition, where the electrophilic cyano group or a Michael acceptor system incorporated into a derivative can form a covalent bond with a nucleophilic amino acid residue, most commonly cysteine, within the ATP-binding site of a kinase. rsc.org This type of irreversible or reversible covalent inhibition can lead to potent and sustained target engagement. nih.gov For example, derivatives of 2-cyanoacrylamide have been developed as reversible covalent inhibitors of Transforming growth factor beta-activated kinase 1 (TAK1), a key regulator of inflammatory signaling pathways. nih.govnih.gov
In addition to covalent interactions, non-covalent binding modes are also significant. The cyclopropane ring can engage in hydrophobic interactions within the kinase active site, while the carboxamide moiety can form crucial hydrogen bonds with the hinge region of the kinase, a common feature of many kinase inhibitors. nih.gov The specific stereochemistry of the trans configuration on the cyclopropane ring likely plays a critical role in orienting the functional groups for optimal interaction with the target enzyme. The combination of these interactions can lead to high-affinity binding and potent inhibition.
| Potential Inhibition Mechanism | Interacting Moiety | Target Residue/Region | Nature of Interaction |
| Covalent Inhibition | Cyano group / Michael acceptor | Cysteine | Covalent bond |
| Hydrogen Bonding | Carboxamide | Kinase hinge region | Non-covalent |
| Hydrophobic Interactions | Cyclopropane ring | Hydrophobic pocket | Non-covalent |
Protein-Ligand Interaction Analysis via Biophysical and Structural Biology Techniques
To fully understand the molecular basis of action for this compound and its derivatives, a detailed analysis of their interactions with target proteins is essential. mdpi.com A variety of biophysical and structural biology techniques are employed for this purpose. nih.govnih.gov
Isothermal titration calorimetry (ITC) is a powerful biophysical technique used to characterize the thermodynamics of binding events. nih.gov ITC experiments can provide crucial data on the binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interaction between the compound and its protein target. nih.gov This information helps in understanding the driving forces behind the binding event, whether it is enthalpically or entropically driven. nih.gov
Nuclear magnetic resonance (NMR) spectroscopy is another valuable tool for studying protein-ligand interactions. Techniques such as saturation transfer difference (STD) NMR and chemical shift perturbation (CSP) mapping can identify the specific parts of the ligand that are in close contact with the protein and map the binding site on the protein surface, respectively.
X-ray crystallography provides high-resolution structural information of the protein-ligand complex, offering a static snapshot of the binding mode at an atomic level. nih.gov This technique can reveal the precise orientation of the inhibitor within the active site, the specific amino acid residues involved in the interaction, and any conformational changes in the protein upon ligand binding. Such detailed structural insights are invaluable for structure-based drug design and the optimization of lead compounds.
| Technique | Information Obtained | Significance |
| Isothermal Titration Calorimetry (ITC) | Binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), entropy (ΔS) | Elucidates the thermodynamic driving forces of the interaction. nih.gov |
| Nuclear Magnetic Resonance (NMR) | Ligand binding epitopes, protein binding site mapping | Identifies key interaction points on both the ligand and the protein. |
| X-ray Crystallography | High-resolution 3D structure of the protein-ligand complex | Provides a detailed atomic view of the binding mode. nih.gov |
Cellular and Subcellular Mechanisms of Action in Research Models
Investigating the effects of this compound and its derivatives in cellular and subcellular research models is crucial to contextualize their molecular activities within a biological system. Cell-based assays are employed to determine the compound's efficacy in modulating cellular processes such as proliferation, apoptosis, and signaling pathway activation.
For instance, in cancer cell line models, the anti-proliferative activity of these compounds can be assessed using assays that measure cell viability. Subsequent mechanistic studies might involve Western blotting to analyze the phosphorylation status of key signaling proteins, confirming the on-target effects of kinase inhibition within the cell.
Fluorescence microscopy techniques, using fluorescently labeled derivatives or antibodies against specific subcellular markers, can be utilized to investigate the subcellular localization of the compound or its target protein. This can reveal whether the compound acts primarily in the cytoplasm, nucleus, or other organelles, providing further insight into its mechanism of action. For example, understanding if a compound targeting a kinase involved in transcriptional regulation accumulates in the nucleus would be a key piece of its mechanistic puzzle.
The study of plant MATE (Multidrug and Toxic Compound Extrusion) transporters, which are involved in the accumulation of metabolites in vacuoles, highlights the importance of understanding compound transport and localization at a subcellular level. nih.gov While not directly related to this compound, this research underscores the principle that the efficacy of a compound is dependent not only on its interaction with the target but also on its ability to reach the correct subcellular compartment.
Computational and Theoretical Chemistry Studies on Trans 2 Cyanocyclopropanecarboxamide
Quantum Chemical Calculations
Quantum chemical calculations are employed to understand the electronic structure and energetics of a molecule, which fundamentally determine its conformation, reactivity, and spectroscopic properties.
Density Functional Theory (DFT) is a widely used computational method for investigating the molecular structure and conformational landscape of organic compounds. researchgate.net For trans-2-Cyanocyclopropanecarboxamide, DFT calculations would be used to identify the most stable three-dimensional arrangements of the atoms (conformers). The process involves calculating the potential energy of various rotational positions of the cyano (-CN) and carboxamide (-CONH2) groups relative to the cyclopropane (B1198618) ring.
Studies on similar cyclic compounds have identified various low-energy conformers, such as twist-chair and twist-boat forms, and calculated the energy barriers for interconversion between them. researchgate.net For this compound, DFT would predict the preferred spatial orientation of the substituents on the rigid cyclopropane ring, which is crucial for its interaction with biological targets. The most stable conformer is typically the one with the lowest calculated energy. researchgate.net Furthermore, DFT provides insights into the electronic structure, including the distribution of electron density, molecular orbital energies (such as the HOMO and LUMO), and electrostatic potential. This information is vital for predicting sites of electrophilic or nucleophilic attack and understanding non-covalent interactions.
Ab initio quantum chemistry methods are based on first principles without the use of experimental parameters. While DFT is itself a form of ab initio method, this category also includes other, often more computationally intensive, techniques like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP), and Coupled Cluster (CC) theory. These methods can provide highly accurate calculations of molecular energies, reaction pathways, and transition states.
For this compound, these high-level calculations would be instrumental in determining precise energetic properties, such as the heat of formation and bond dissociation energies. By mapping the potential energy surface for a proposed chemical reaction, these methods can elucidate detailed reaction mechanisms and predict activation energy barriers, offering a deep understanding of the compound's intrinsic reactivity and stability.
Molecular Dynamics Simulations of Compound Interactions
Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. nih.govresearchgate.net An MD simulation of this compound would involve placing the molecule in a simulated environment, such as a box of water molecules, to mimic physiological conditions. The simulation calculates the forces between the atoms and uses Newton's laws of motion to model their dynamic behavior. researchgate.net
These simulations provide detailed information on the conformational flexibility of the compound, showing how it samples different shapes and orientations in solution. researchgate.net When studying the interaction with a biological target, such as a protein, MD simulations can reveal how the ligand binds, the stability of the resulting protein-ligand complex, and the specific atomic interactions (like hydrogen bonds) that maintain the bound state. biorxiv.org For instance, simulations can show the compound moving into a protein's active site and settling into a stable binding pose, highlighting key residues involved in the interaction. nih.gov This dynamic view is crucial for understanding the mechanism of action and can reveal transient binding pockets or allosteric sites that are not apparent from static structures. biorxiv.org
Molecular Docking and Ligand-Protein Binding Affinity Prediction
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when it binds to a target protein. mdpi.com This method places the ligand (this compound) into the binding site of a receptor and evaluates the fit using a scoring function, which estimates the binding affinity. The result is a ranked list of binding poses, with the score indicating the strength of the interaction. mdpi.com A more negative score typically signifies a more favorable binding energy and a stronger interaction. nih.gov
Docking studies are essential in structure-based drug design for identifying potential drug candidates and understanding their binding modes. nih.gov For this compound, docking could be used to screen it against various protein targets to identify those with which it is most likely to interact. The predicted binding pose reveals key interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and specific amino acid residues in the protein's active site. This information is critical for explaining the compound's biological activity and for designing more potent derivatives.
Table 1: Illustrative Molecular Docking Results for a Hypothetical Compound
This table demonstrates the type of data generated from molecular docking studies, showing predicted binding affinities and key interacting residues for a compound against several protein targets.
| Target Protein | Binding Affinity (kcal/mol) | Key Interacting Residues |
| Protein Kinase A | -8.2 | LYS72, GLU91, ASP184 |
| Cyclooxygenase-2 | -7.5 | ARG120, TYR355, SER530 |
| Carbonic Anhydrase | -6.9 | HIS94, HIS96, THR199 |
| HIV-1 Protease | -8.9 | ASP25, ILE50, ILE84 |
Computational Design and Virtual Screening of Novel Cyclopropane Compounds
Computational methods are pivotal in the design of novel compounds and for performing virtual screening of large chemical libraries. nih.gov Building on the structural framework of this compound, new derivatives can be designed in silico by modifying its functional groups. These virtual compounds can then be rapidly assessed for their potential biological activity.
Virtual screening involves using molecular docking to test thousands or even millions of compounds against a specific protein target. nih.gov This process filters large libraries to identify a smaller, more manageable set of "hits" that are predicted to have high binding affinity. These promising candidates can then be prioritized for chemical synthesis and experimental testing. Furthermore, computational design workflows can be used to engineer molecules with specific desired properties, such as enhanced stereoselectivity or improved binding to a target. chemrxiv.org This rational design approach significantly accelerates the drug discovery process by focusing resources on compounds with the highest probability of success.
Analytical Methodologies for Research on Trans 2 Cyanocyclopropanecarboxamide
Chromatographic Separation Techniques in Research Settings
Chromatography is a fundamental tool for the separation of trans-2-Cyanocyclopropanecarboxamide from reaction mixtures, byproducts, and biological matrices. The choice between high-performance liquid chromatography (HPLC) and gas chromatography (GC) is dictated by the compound's properties and the specific analytical goal.
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for analyzing non-volatile compounds like this compound. ijtsrd.com It is extensively used to assess the purity of synthesized batches and to quantify the compound's concentration. A typical HPLC method involves a stationary phase, a mobile phase, a pump to move the mobile phase through the column, and a detector to identify the retention times of the molecules. ijtsrd.com
For cyclopropane (B1198618) derivatives, reverse-phase (RP) HPLC methods are common. sielc.com These methods utilize a non-polar stationary phase and a polar mobile phase. The separation is based on the differential partitioning of the analyte between the two phases. A variety of columns can be employed, with C18 columns being a popular choice for their versatility.
Method parameters such as the mobile phase composition (e.g., mixtures of acetonitrile (B52724) or methanol (B129727) and water with additives like formic acid for mass spectrometry compatibility), flow rate, and column temperature are optimized to achieve the desired separation. sielc.com The enantiomeric resolution of racemic mixtures of trans-1,2-disubstituted cyclopropanes has been successfully achieved using chiral stationary phases like Chiralcel OD and Chiralcel OJ with a mobile phase of hexane/2-propanol mixtures. nih.gov
Table 1: Illustrative HPLC Parameters for Analysis of Cyclopropane Derivatives
| Parameter | Condition | Purpose |
|---|---|---|
| Column | Reverse-Phase C18, 5 µm, 4.6 x 250 mm | Separation based on hydrophobicity |
| Mobile Phase | Gradient of Acetonitrile and Water (with 0.1% Formic Acid) | Elution of the compound from the column |
| Flow Rate | 1.0 mL/min | Controls the speed of the separation |
| Column Temp. | 30 °C | Ensures reproducibility of retention times |
| Detector | UV at 210 nm | Detection and quantification of the analyte |
| Injection Vol. | 10 µL | Introduction of the sample into the system |
This table is a generalized representation and specific conditions would require optimization for this compound.
While this compound itself may have limited volatility, Gas Chromatography (GC) becomes a powerful tool for the analysis of its more volatile derivatives or for its detection in specific sample matrices where it can be volatilized. researchgate.net GC separates compounds based on their boiling points and interaction with the stationary phase. The sample is vaporized and carried by an inert gas (the mobile phase) through a column.
For cyclopropane compounds, a GC-mass spectrometry (GC-MS) method can be employed for structure elucidation. nist.gov This involves using a hydrogenolysis microreactor in the inlet system of the GC-MS with hydrogen or deuterium (B1214612) as the carrier and reagent gas. nist.gov The identification of volatile organic compounds (VOCs) associated with bacterial metabolism has utilized GC-MS to identify cyclopropane derivatives like 1,2-dimethylcyclopropane. chromatographyonline.com
In cases where derivatization is necessary to increase volatility, common reagents include silylating agents that react with the amide group. The choice of column is critical, with capillary columns coated with various stationary phases (e.g., polysiloxanes) being standard.
Table 2: Representative GC Parameters for Volatile Cyclopropane Derivatives
| Parameter | Condition | Purpose |
|---|---|---|
| Column | Capillary Column (e.g., DB-5ms), 30 m x 0.25 mm, 0.25 µm film | Separation based on boiling point and polarity |
| Carrier Gas | Helium or Hydrogen | Mobile phase to carry the sample through the column |
| Inlet Temp. | 250 °C | Vaporization of the sample |
| Oven Program | Temperature gradient (e.g., 50 °C to 250 °C at 10 °C/min) | Separation of compounds with different boiling points |
| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) | Detection and identification of the analytes |
This table provides typical parameters that would be adapted for a specific volatile derivative of this compound.
Mass Spectrometry-Based Detection and Characterization
Mass spectrometry (MS) is an indispensable technique in the analysis of this compound, providing information on molecular weight and structure. mdpi.com It is often coupled with chromatographic techniques for enhanced specificity.
Liquid Chromatography-Mass Spectrometry (LC-MS), and particularly its tandem version (LC-MS/MS), is a highly sensitive and selective technique for the quantification of specific known metabolites, a field known as targeted metabolomics. mdpi.commdpi.comwikipedia.org This approach is invaluable for studying the metabolic fate of this compound in biological systems. mdpi.com
In a typical LC-MS/MS workflow, the compound is first separated by HPLC and then introduced into the mass spectrometer. The molecules are ionized, and a specific precursor ion corresponding to the protonated or deprotonated molecule is selected. This precursor ion is then fragmented, and the resulting product ions are detected. This process, known as multiple reaction monitoring (MRM), provides a high degree of certainty in both identification and quantification. nih.gov
The development of targeted LC-MS/MS methods requires careful optimization of both chromatographic separation and mass spectrometric parameters. mdpi.com
For the detailed structural characterization of this compound and its potential isomers or metabolites, advanced mass spectrometry techniques are employed. High-resolution mass spectrometry (HRMS), using instruments like Orbitrap or Fourier-transform ion cyclotron resonance (FT-ICR), can provide highly accurate mass measurements, which aids in determining the elemental composition of the molecule. patsnap.com
Tandem mass spectrometry (MS/MS) is crucial for structural elucidation by analyzing the fragmentation patterns of the molecule. mdpi.com Techniques like collision-induced dissociation (CID) are used to break the molecule into smaller fragments, and the pattern of these fragments can provide clues about the molecule's structure. lcms.cz More advanced fragmentation methods like ultraviolet photodissociation (UVPD) can be particularly useful for localizing specific structural features, such as the position of modifications on a molecule. nih.gov The differentiation of isomers, which can be challenging with conventional MS, may be achieved by combining chromatographic separation with specific fragmentation techniques that produce unique fragment ions for each isomer. lcms.cznih.gov
Spectroscopic Analysis in Compound Characterization (e.g., NMR for structure confirmation, IR for functional group analysis)
Spectroscopic techniques provide detailed information about the structure and functional groups present in this compound.
Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for unambiguous structure determination of organic molecules. dtic.mil Both ¹H NMR and ¹³C NMR spectra provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively. For this compound, ¹H NMR would show characteristic signals for the protons on the cyclopropane ring and the amide protons. The coupling constants between these protons can help to confirm the trans stereochemistry. ¹³C NMR would provide signals for the carbon atoms of the cyclopropane ring, the cyano group, and the carboxamide group. rsc.orgresearchgate.net
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation at specific wavenumbers. docbrown.info For this compound, the IR spectrum would be expected to show characteristic absorption bands for the C≡N stretch of the cyano group, the C=O stretch of the amide group, and the N-H stretches of the primary amide. uniroma1.it The presence of the cyclopropane ring may also give rise to specific C-H stretching vibrations. docbrown.info
Table 3: Expected Spectroscopic Data for this compound
| Technique | Functional Group | Expected Chemical Shift / Wavenumber |
|---|---|---|
| ¹H NMR | Cyclopropane Protons | δ 1.0 - 2.5 ppm |
| Amide Protons (NH₂) | δ 5.0 - 8.0 ppm (broad) | |
| ¹³C NMR | Cyclopropane Carbons | δ 10 - 30 ppm |
| Cyano Carbon (C≡N) | δ 115 - 125 ppm | |
| Carbonyl Carbon (C=O) | δ 160 - 180 ppm | |
| IR | N-H Stretch (Amide) | ~3350 and 3180 cm⁻¹ (two bands for primary amide) |
| C≡N Stretch (Cyano) | ~2250 cm⁻¹ | |
| C=O Stretch (Amide I) | ~1680 cm⁻¹ |
Note: The values in this table are approximate and can vary based on the solvent and other experimental conditions.
Development and Validation of Research-Grade Analytical Procedures
The development of a robust and reliable analytical procedure is a critical prerequisite for the quantitative analysis of this compound in research settings. Such a procedure ensures that the measurements are accurate, precise, and specific to the analyte. chemrj.orgijirt.org The process involves two key stages: method development and method validation.
Method Development
For a compound like this compound, a reversed-phase high-performance liquid chromatography (RP-HPLC) method coupled with ultraviolet (UV) detection is a common and effective choice due to its wide applicability and sensitivity for organic molecules with chromophores.
A hypothetical HPLC method could be developed as follows:
Instrumentation : A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or variable wavelength UV detector.
Column : A C18 stationary phase (e.g., 250 mm x 4.6 mm, 5 µm particle size) would be a typical starting point, offering good retention for moderately polar compounds.
Mobile Phase : A gradient elution using a mixture of an aqueous phase (e.g., 0.1% formic acid in water) and an organic phase (e.g., acetonitrile or methanol) would be optimized to achieve good peak shape and resolution from potential impurities.
Detection : The UV detection wavelength would be selected based on the maximum absorbance of this compound, determined by scanning a standard solution with the PDA detector.
Flow Rate and Temperature : A flow rate of 1.0 mL/min and a column temperature of 30°C are common starting conditions to ensure reproducibility.
Method Validation
Once the method is developed, it must be validated to demonstrate its suitability. researchgate.net The validation is performed according to guidelines from the International Council for Harmonisation (ICH). chemrj.org The key validation parameters include specificity, linearity, accuracy, precision, limit of detection (LOD), limit of quantitation (LOQ), and robustness.
Specificity is the ability of the method to assess the analyte unequivocally in the presence of other components that may be expected to be present, such as impurities or degradation products. This is typically demonstrated by analyzing a placebo (matrix without the analyte) and a spiked sample, ensuring no interfering peaks are present at the retention time of this compound.
Linearity demonstrates the proportional relationship between the concentration of the analyte and the analytical signal. This is assessed by analyzing a series of standards at different concentrations.
Table 1: Representative Linearity Data for this compound
| Concentration (µg/mL) | Peak Area (Arbitrary Units) |
|---|---|
| 5 | 125,340 |
| 10 | 251,680 |
| 25 | 628,950 |
| 50 | 1,255,900 |
| 100 | 2,510,800 |
| 150 | 3,768,200 |
A linear regression of this data would typically yield a correlation coefficient (R²) > 0.999, indicating a strong linear relationship.
Accuracy is the closeness of the test results obtained by the method to the true value. It is often determined by a recovery study, where a known amount of this compound is added to a sample matrix and the percentage of the analyte recovered is calculated.
Table 2: Illustrative Accuracy (Recovery) Results
| Spike Level | Concentration (µg/mL) | Mean Recovery (%) | RSD (%) |
|---|---|---|---|
| Low | 10 | 99.5 | 1.2 |
| Medium | 50 | 100.2 | 0.8 |
| High | 100 | 99.8 | 0.6 |
Acceptance criteria for accuracy are typically within 98-102% recovery.
Precision measures the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the Relative Standard Deviation (RSD) and is assessed at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision). researchgate.net
Table 3: Example of Precision Data
| Precision Level | Concentration (µg/mL) | Mean Measured Concentration (µg/mL) | RSD (%) |
|---|---|---|---|
| Repeatability (n=6) | 50 | 50.1 | 0.75 |
| Intermediate Precision (n=6, 3 days) | 50 | 49.8 | 1.10 |
An RSD of ≤ 2% is generally considered acceptable for precision.
The Limit of Detection (LOD) and Limit of Quantitation (LOQ) represent the lowest concentration of the analyte that can be reliably detected and quantified, respectively. These are often determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve. researchgate.net
Robustness is the capacity of the method to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage. Variations might include changes in mobile phase composition (e.g., ±2%), pH, column temperature (e.g., ±2°C), and flow rate (e.g., ±0.1 mL/min). The method is considered robust if the results remain within acceptable criteria during these minor changes.
The successful completion of these validation experiments provides documented evidence that the analytical procedure is suitable for its intended research purpose, ensuring the generation of high-quality, reliable data on this compound.
Emerging Research Directions and Future Perspectives in Trans 2 Cyanocyclopropanecarboxamide Research
Integration of Synthetic and Computational Approaches for Drug Discovery
The convergence of synthetic chemistry with powerful computational tools is revolutionizing drug discovery, enabling a more rapid and rational design of therapeutic agents. taylorandfrancis.com For trans-2-Cyanocyclopropanecarboxamide, this integration promises to accelerate its development from a simple building block to a sophisticated lead compound.
Modern drug discovery heavily relies on Computer-Aided Drug Design (CADD), which encompasses both structure-based (SBDD) and ligand-based (LBDD) methods. taylorandfrancis.com In the context of this compound, these computational techniques can be applied in a multi-step workflow:
Target Identification and Validation: Computational models can help identify and validate biological targets where the rigid cyclopropane (B1198618) scaffold might offer optimal binding.
Virtual Screening: Large chemical libraries can be virtually screened to identify compounds with similar structural features to this compound that bind to a target of interest. taylorandfrancis.com
Molecular Docking and Simulation: Docking studies can predict the binding orientation and affinity of this compound derivatives within a protein's active site. Molecular dynamics simulations can further elucidate the stability of these interactions over time. frontiersin.org
ADME/T Profiling: Artificial intelligence (AI) and machine learning models can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME/T) properties of novel derivatives, helping to prioritize candidates with favorable pharmacokinetic profiles. taylorandfrancis.comnih.gov
This in silico analysis provides crucial insights that guide synthetic efforts. For instance, if computational models suggest that adding a specific functional group at the carboxamide nitrogen would enhance binding affinity, synthetic chemists can focus on developing routes to achieve this modification. This iterative cycle of computational prediction followed by experimental validation significantly reduces the time and cost associated with traditional drug discovery. taylorandfrancis.comnih.gov
Table 1: Integrated Workflow for Drug Discovery
| Phase | Computational Approach | Synthetic Application for this compound |
| Hit Identification | Virtual Screening, Pharmacophore Modeling | Synthesis of a focused library of derivatives based on screening hits. |
| Hit-to-Lead | Molecular Docking, Binding Free Energy Calculations | Rational design and synthesis of analogs with improved potency and selectivity. |
| Lead Optimization | ADME/T Prediction, Quantum Mechanics (QM) Calculations | Chemical modifications to enhance metabolic stability and reduce off-target effects. |
Role as a Privileged Scaffold in Chemical Biology Probes
A "privileged scaffold" is a molecular framework that is capable of binding to multiple biological targets, often with high affinity. nih.gov The cyclopropane ring is a key structural motif in numerous FDA-approved drugs for treating conditions like COVID-19, asthma, and hepatitis C, highlighting its status as a valuable component in medicinal chemistry. psu.edu The rigid, three-dimensional nature of the this compound backbone makes it an excellent candidate for development as a privileged scaffold for creating chemical biology probes.
Chemical probes are small molecules designed to selectively interact with a specific biological target, enabling the study of its function in complex biological systems. nih.govchemicalprobes.org Derivatives of this compound could be developed into various types of probes:
Affinity-based Probes: By attaching a reporter tag (e.g., biotin (B1667282) or a fluorophore) to the core scaffold, researchers can isolate and identify protein targets.
Photoaffinity Probes: Incorporation of a photoreactive group would allow for covalent cross-linking to the target protein upon UV irradiation, enabling more robust target identification.
Imaging Agents: Conjugating the scaffold to imaging moieties could allow for the visualization and tracking of biological processes in living cells. nih.gov
The development of a library of probes based on the this compound scaffold would provide powerful tools for fundamental biological research, target validation, and the elucidation of disease mechanisms. nih.gov
Development of Advanced Derivatization Strategies for Functional Materials
Beyond its biomedical potential, the this compound scaffold can be explored for applications in materials science. Derivatization is a key process where a compound is chemically modified to produce a new compound with properties suitable for a specific application. sigmaaldrich.comyoutube.com The cyano and carboxamide groups on the cyclopropane ring are ideal starting points for such modifications.
Advanced derivatization strategies could transform this compound into building blocks for functional materials:
Polymer Synthesis: The carboxamide group can be hydrolyzed to a carboxylic acid or reduced to an amine, providing two reactive sites for polymerization reactions. The rigidity of the cyclopropane ring could be imparted into the polymer backbone, potentially leading to materials with unique thermal and mechanical properties.
Liquid Crystals: The rigid, non-planar structure of the cyclopropane moiety could be exploited in the design of novel liquid crystalline materials.
Functional Surfaces: Derivatives could be synthesized to self-assemble on surfaces, creating chemically modified materials with tailored properties such as hydrophobicity or biocompatibility.
The exploration of these derivatization pathways requires robust and scalable synthetic methods. Strategies like cobalt-catalyzed cyclopropanation and divergent derivatization through hydrolysis, amidation, and reduction have been shown to be effective for creating diverse cyclopropane-containing compounds. nih.gov
Table 2: Potential Derivatization Strategies and Applications
| Functional Group | Derivatization Reaction | Resulting Moiety | Potential Application |
| Carboxamide | Hydrolysis | Carboxylic Acid | Polymer synthesis, surface modification |
| Carboxamide | Reduction (e.g., with LiAlH₄) | Primary Amine | Cross-linking agent, monomer synthesis |
| Cyano | Reduction | Primary Amine | Coordination chemistry, ligand synthesis |
| Cyano | Hydrolysis | Carboxylic Acid | Bifunctional building blocks |
Challenges and Opportunities in Cyclopropane Chemistry for Next-Generation Research
Despite its potential, the widespread use of cyclopropane-containing compounds like this compound is hampered by synthetic challenges. The high ring strain (approximately 27.5 kcal/mol) makes the three-membered ring kinetically inert, yet susceptible to ring-opening reactions under certain conditions. rsc.orgwikipedia.org
Challenges:
Stereoselective Synthesis: Achieving high diastereoselectivity and enantioselectivity in cyclopropane synthesis remains a significant hurdle, often requiring complex catalytic systems. rsc.orgnih.gov
Functionalization: The C-C bonds of the cyclopropane ring are difficult to activate and functionalize without specialized methods, such as using donor-acceptor cyclopropanes or transition metal catalysis. rsc.orgwikipedia.org
Scalability: Many existing methods for cyclopropanation are difficult to scale up, limiting their industrial applicability. nih.gov
Opportunities:
Novel Catalytic Methods: Recent advances, such as light-powered cyclopropanation using bench-stable reagents, offer safer and more efficient alternatives to traditional methods that often require hazardous reagents like diazo compounds. acs.orgpsu.edu
Electrochemical Synthesis: Electrochemical methods are emerging as a powerful tool for constructing cyclopropane rings with high diastereoselectivity and functional group tolerance. nih.gov
Biocatalysis: The use of engineered enzymes, such as evolved hemoproteins, presents an opportunity for highly selective and sustainable synthesis of chiral cyclopropanes. researchgate.net
Overcoming these challenges will unlock new opportunities for research. The development of more robust, scalable, and selective synthetic methods will make this compound and other complex cyclopropanes more accessible to researchers in medicine, biology, and materials science, paving the way for the next generation of scientific discovery. rsc.orgrsc.org
Q & A
Basic Research Questions
Q. What synthetic methodologies are optimal for synthesizing trans-2-Cyanocyclopropanecarboxamide?
- Methodological Answer : The synthesis typically involves cyclopropanation reactions using diazomethane derivatives to form the strained cyclopropane ring. Key steps include (1) preparing the precursor with a cyanide substituent at the trans-2 position, (2) controlling stereochemistry via temperature and solvent polarity, and (3) purification via column chromatography or recrystallization. Evidence from analogous cyclopropane syntheses highlights the importance of optimizing reaction conditions to minimize side products, such as cis-isomers or ring-opened byproducts .
Q. How is the stereochemical configuration of this compound confirmed experimentally?
- Methodological Answer : X-ray crystallography is the gold standard for unambiguous stereochemical assignment, providing direct evidence of the trans-configuration. Complementary techniques include:
- NMR Spectroscopy : -NMR coupling constants () between cyclopropane protons (typically 4–6 Hz for trans-configuration).
- Vibrational Spectroscopy : IR analysis of the carbonyl and nitrile stretching frequencies to confirm functional group orientation.
Cross-referencing with databases like NIST Chemistry WebBook ensures consistency in spectral assignments .
Q. What analytical techniques are critical for assessing the purity and stability of this compound?
- Methodological Answer : Use high-performance liquid chromatography (HPLC) with UV detection to quantify purity (>95% threshold for research-grade compounds). Stability studies under varying pH, temperature, and light exposure should employ accelerated degradation protocols. Mass spectrometry (MS) and thermogravimetric analysis (TGA) can identify decomposition products and thermal stability thresholds .
Advanced Research Questions
Q. How can computational modeling predict the reactivity of this compound in nucleophilic environments?
- Methodological Answer : Density Functional Theory (DFT) calculations are used to map electron density distributions, identifying electrophilic sites (e.g., the carbonyl carbon). Molecular dynamics (MD) simulations in solvent models (e.g., water, DMSO) predict reaction pathways for nucleophilic attack. Validate predictions with kinetic studies (e.g., pseudo-first-order rate constants) and compare with experimental data from analogs like trans-2-phenylcyclopropane derivatives .
Q. What strategies resolve contradictions in receptor binding data for this compound derivatives?
- Methodological Answer : Contradictions often arise from assay variability (e.g., cell line differences, ligand concentrations). Address this by:
- Triangulation : Use multiple assays (e.g., radioligand binding, functional cAMP assays) to cross-validate results.
- Meta-Analysis : Aggregate data from independent studies to identify consensus trends.
- Control Standardization : Normalize data using reference agonists/antagonists (e.g., dopamine receptor probes) to reduce inter-lab variability .
Q. How to design structure-activity relationship (SAR) studies for this compound analogs targeting neurological receptors?
- Methodological Answer : Systematically vary substituents (e.g., aryl groups, alkyl chains) at the cyclopropane ring and carboxamide moiety. Evaluate binding affinity (e.g., values) for receptors like 5-HT or D using competitive binding assays. Correlate steric/electronic properties (Hammett constants, logP) with activity trends. Computational docking studies (e.g., AutoDock Vina) can rationalize observed SAR .
Q. What experimental frameworks address challenges in synthesizing enantiopure this compound?
- Methodological Answer : Enantioselective synthesis requires chiral catalysts (e.g., Rh(OAc) with bis(oxazoline) ligands) to induce asymmetry during cyclopropanation. Monitor enantiomeric excess (ee) via chiral HPLC or polarimetry. For resolution, employ kinetic resolution or enzymatic methods (e.g., lipase-mediated hydrolysis of ester intermediates) .
Methodological Best Practices
- Data Validation : Use NIST-standardized spectral libraries for structural verification .
- Reproducibility : Document reaction conditions (solvent, catalyst loading, temperature) in granular detail to enable replication .
- Interdisciplinary Collaboration : Engage computational chemists and pharmacologists to bridge synthesis and bioactivity analysis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
